molecular formula C9H17NO3 B13219561 2-(1-Ethoxypiperidin-4-yl)acetic acid

2-(1-Ethoxypiperidin-4-yl)acetic acid

Cat. No.: B13219561
M. Wt: 187.24 g/mol
InChI Key: AYOJSFROBQXWIF-UHFFFAOYSA-N
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Description

2-(1-Ethoxypiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C9H17NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxypiperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxypiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethoxypiperidin-4-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-Ethoxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methoxypiperidin-4-yl)acetic acid
  • 2-(1-Propoxypiperidin-4-yl)acetic acid
  • 2-(1-Butoxypiperidin-4-yl)acetic acid

Uniqueness

2-(1-Ethoxypiperidin-4-yl)acetic acid is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, the ethoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-ethoxypiperidin-4-yl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-2-13-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

AYOJSFROBQXWIF-UHFFFAOYSA-N

Canonical SMILES

CCON1CCC(CC1)CC(=O)O

Origin of Product

United States

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